2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide
Overview
Description
2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O2 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.1167324 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Piperazine Antihistamines
Piperazine derivatives, such as cetirizine, are known for their selectivity as H1 histamine receptor antagonists. These compounds have been effective in treating conditions like urticaria and allergic rhinitis due to their antihistamine properties. The principal human metabolite of hydroxyzine, cetirizine, falls within this category, highlighting the role of piperazine derivatives in allergy management and potential anti-inflammatory applications (Arlette, 1991).
Herbicide Metabolism and Environmental Impact
Chloroacetamide herbicides, including compounds like acetochlor, alachlor, and metolachlor, share structural similarities with the dichlorobenzyl group. These herbicides have been studied for their metabolism in liver microsomes of humans and rats, suggesting a complex pathway involving metabolic activation potentially linked to carcinogenicity. Such studies can inform the environmental and health safety assessments of chemicals with similar structures (Coleman et al., 2000).
Synthetic Applications in Drug Discovery
The synthesis of novel compounds for therapeutic applications, including anti-inflammatory and analgesic agents, is a critical area of research. Compounds derived from visnaginone and khellinone, which involve complex synthetic pathways, demonstrate the potential of advanced synthetic chemistry in creating new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Agents
Compounds with specific functional groups have been explored for their antifungal and antimicrobial properties. For instance, ketoconazole, an imidazole derivative, showcases potent antifungal activity at low oral doses against various fungal infections. This highlights the potential for developing new antimycotic agents with similar structural components (Heeres et al., 1979).
Properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-27-19-5-3-2-4-18(19)23-20(26)14-25-10-8-24(9-11-25)13-15-6-7-16(21)12-17(15)22/h2-7,12H,8-11,13-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZIHIGFFIOGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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